2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
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Overview
Description
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the 2,6-dichlorophenyl group and the N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 2,6-dichlorophenyl group via substitution reactions.
Amidation Reactions: Formation of the N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide moiety through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.
Substitution: The compound can participate in substitution reactions, especially at the 2,6-dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide include other thiazole derivatives such as:
- 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of the 2,6-dichlorophenyl group and the thiazole ring makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H12Cl2N2O3S2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C15H12Cl2N2O3S2/c16-11-2-1-3-12(17)14(11)15-18-7-10(23-15)6-13(20)19-9-4-5-24(21,22)8-9/h1-5,7,9H,6,8H2,(H,19,20) |
InChI Key |
VSWBIVDZNNLCQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CC2=CN=C(S2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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